N-(4-methylpiperazin-1-yl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide
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Overview
Description
N-(4-methylpiperazin-1-yl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide is a synthetic organic compound that belongs to the class of morpholine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Mechanism of Action
Target of Action
The primary target of this compound is the Mas-related G-protein coupled receptor X2 (MRGPRX2) . MRGPRX2 is a receptor that is largely restricted to mast cells, which are innate immune cells that primarily reside at sites exposed to the external environment .
Mode of Action
The compound acts as a modulator of MRGPRX2 . By modulating MRGPRX2, it can influence various conditions such as pseudo-allergic reactions, itch, pain, and inflammatory or autoimmune disorders .
Biochemical Pathways
It is known that mrgprx2 and its ortholog receptors mediate disorders including pseudo-allergic drug reactions, chronic itch (eg, pruritus), inflammation disorders, pain disorders, a cancer associated condition, skin disorders, wound healing, cardiovascular disease, and lung inflammation/COPD .
Pharmacokinetics
The compound’s impact on bioavailability is likely to be significant given its role as a modulator of mrgprx2 .
Result of Action
The molecular and cellular effects of the compound’s action are largely related to its modulation of MRGPRX2. This can result in the easing of conditions such as pseudo-allergic reactions, itch, pain, and inflammatory or autoimmune disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylpiperazin-1-yl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Morpholine Ring: Starting from a suitable precursor, the morpholine ring can be synthesized through cyclization reactions.
Introduction of the Thiophene Group: The thiophene moiety can be introduced via a coupling reaction, such as a Suzuki or Stille coupling.
Attachment of the Piperazine Group: The piperazine ring can be attached through nucleophilic substitution or reductive amination.
Final Functionalization: The carboxamide group is introduced in the final step, often through an amidation reaction.
Industrial Production Methods
Industrial production of this compound would involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylpiperazin-1-yl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the morpholine ring can be reduced to form alcohols.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alkyl halides in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
N-(4-methylpiperazin-1-yl)-5-oxo-4-(phenylmethyl)morpholine-3-carboxamide: Similar structure but with a phenyl group instead of a thiophene group.
N-(4-methylpiperazin-1-yl)-5-oxo-4-(furan-2-ylmethyl)morpholine-3-carboxamide: Similar structure but with a furan group instead of a thiophene group.
Uniqueness
The presence of the thiophene group in N-(4-methylpiperazin-1-yl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide may confer unique electronic properties and biological activities compared to its analogs with phenyl or furan groups.
Properties
IUPAC Name |
N-(4-methylpiperazin-1-yl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O3S/c1-17-4-6-18(7-5-17)16-15(21)13-10-22-11-14(20)19(13)9-12-3-2-8-23-12/h2-3,8,13H,4-7,9-11H2,1H3,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFQBUCZFOQLJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)NC(=O)C2COCC(=O)N2CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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